molecular formula C4H2Br2O2 B119096 3,4-Dibromofuran-2(5H)-one CAS No. 149418-41-7

3,4-Dibromofuran-2(5H)-one

Cat. No.: B119096
CAS No.: 149418-41-7
M. Wt: 241.87 g/mol
InChI Key: UBAYSWXSWXORAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The direct synthesis of 3-bromotetronamides can be achieved in good yields through the reaction of 3,4-dibromofuran-2(5H)-one, obtained from furfural, with primary and secondary amines .


Molecular Structure Analysis

The molecular formula of this compound is C4H2Br2O2 .


Chemical Reactions Analysis

This compound is used as an intermediate in organic synthesis. The reactions of mucobromic acid with C-nucleophiles and heteronucleophiles are described, as well as the nucleophilic addition to carbonyl reactions of this compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 241.87 g/mol, a density of 2.6±0.1 g/cm3, a boiling point of 315.0±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Synthesis of 3-Bromotetronamides 3,4-Dibromofuran-2(5H)-one, derived from furfural, is utilized in the synthesis of 3-bromotetronamides. This synthesis involves the reaction of this compound with primary and secondary amines, where aromatic amines exhibit higher tolerance. The structural uniqueness of this compound is further highlighted by the X-ray structures of its five derivatives, showcasing its versatility in chemical synthesis (Cunha, Oliveira, & Sabino, 2011).

Halogenated Furanone Derivatives in Cancer Research In cancer research, halogen-furan-2(5H)-one-type derivatives, including this compound, have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines like prostate (PC-3) and colon (HCT-116). Notably, this compound demonstrated significant antiproliferative activity, particularly against HCT-116 (IC50 0.4 ± 0.04 μM). This indicates its potential application in developing anticancer therapies (Castro-Torres et al., 2020).

Biomass-Derivative Butenolides in Organic Synthesis this compound is highlighted as a key intermediate in organic synthesis, especially as a versatile starting material in synthesizing natural and bioactive compounds. Its ambiphilic and ambident nature, coupled with its reactivity in metal cross-coupling reactions like Suzuki and Sonogashira reactions, underscores its significance in the field of synthetic chemistry (Cunha & Oliveira, 2011).

Diverse Biological Activities of Furanone Derivatives Furan-2(5H)-one derivatives are known for their diverse biological activities. For instance, the anti-inflammatory drug Rofecoxib and natural compounds like Eutypoid A and gymnoascolides are based on the 3,4-disubstituted furan-2(5H)-one framework. This highlights the compound's versatility in pharmaceutical applications, from anti-inflammatory agents to potential anticancer drugs (Hakobyan et al., 2015).

Mechanism of Action

The ambiphilic and ambident character of 3,4-dibromofuran-2(5H)-one makes it a versatile starting material in the synthesis of natural and/or bioactive compounds. It is active in diverse metal cross-coupling reactions, mainly with palladium in Suzuki and Sonogashira reactions .

Safety and Hazards

For safety and hazards information, please refer to the Safety Data Sheet provided by the manufacturer .

Properties

IUPAC Name

3,4-dibromo-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2O2/c5-2-1-8-4(7)3(2)6/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAYSWXSWXORAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=O)O1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164265
Record name 3,4-Dibromo-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149418-41-7
Record name 3,4-Dibromo-2(5H)-furanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149418417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dibromo-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 149418-41-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3,4-Dibromofuran-2(5H)-one a valuable starting material in organic synthesis?

A: this compound displays both ambiphilic and ambident character []. This means it can react with both electron-rich and electron-poor species, and it possesses multiple reactive sites. This versatility makes it a valuable precursor for synthesizing diverse compounds, including natural products and potentially bioactive molecules.

Q2: Can you provide an example of how this compound is used to synthesize specific compounds?

A: One example is the synthesis of 3-bromotetronamides []. This reaction involves reacting this compound with primary or secondary amines. Interestingly, the study found that aromatic amines were more reactive compared to aliphatic or heteroaromatic amines.

Q3: Besides its use in synthesizing specific compounds, does this compound participate in other types of reactions?

A: Yes, it acts as a substrate in various metal-catalyzed cross-coupling reactions []. For example, it undergoes both Suzuki and Sonogashira reactions using palladium catalysts, further expanding its synthetic utility.

Q4: Are there any structural studies available that shed light on the conformation of this compound derivatives?

A: Yes, X-ray crystallography studies have been conducted on derivatives of this compound. For instance, the crystal structure of 3,3′-Dibromo-5,5′-bis[(S)-l-menthyloxy]-4,4′-(hexane-1,6-diyldiimino)difuran-2(5H)-one, a compound derived from this compound, has been elucidated []. This study revealed that the molecule contains two chiral five-membered furanone rings, adopting twist and envelope conformations, and two six-membered cyclohexane rings in chair conformations.

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